1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound "1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions. For instance, novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives have been synthesized through a Vilsmeier-Haack reaction, which is a form of multi-step reaction . Similarly, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved a cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis . These methods demonstrate the complexity and versatility of synthetic approaches to pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. For example, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using both experimental techniques and theoretical calculations at HF and DFT levels . The molecular structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was also characterized by single-crystal X-ray diffraction, demonstrating the importance of structural analysis in understanding the properties of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols have been studied, leading to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Additionally, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized, showcasing the reactivity of pyrazole derivatives with other chemical groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. The infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed insights into the stability of the molecule, charge transfer, and potential sites for electrophilic and nucleophilic attacks . The crystal structure and biological activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide provided information on its inhibition of cancer cell proliferation, indicating the significance of structural features in biological activity .
Scientific Research Applications
Cancer Research
- Aurora Kinase Inhibitor : Compounds related to 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, such as Aurora kinase inhibitors, have been investigated for their potential use in cancer treatment. These compounds inhibit Aurora A, a protein involved in cell division, and thus may have applications in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Structural Analysis
- Synthesis and Crystal Structures : A study on the synthesis and crystal structure of pyrazole compounds, including variants of this compound, provided insights into the dihedral angles and crystalline structures of these compounds (Wan-Sin Loh et al., 2013).
- Structural Investigations : Research focusing on the experimental and theoretical structural investigations of pyrazole-4-carboxylic acid derivatives, a category that includes this compound, has been conducted. These studies included X-ray diffraction and density functional theory (DFT) analyses (S. Viveka et al., 2016).
Pharmaceutical Chemistry
- Pyrazole Derivatives Synthesis : Various novel pyrazole derivatives, including those similar to this compound, have been synthesized and characterized. These studies are foundational for understanding the chemical propertiesand potential pharmaceutical applications of these compounds (A. Erdem et al., 2017).5. Functionalization Reactions : Research on the functionalization reactions of pyrazole-3-carboxylic acid derivatives, which include this compound, has provided insights into the synthesis of novel compounds with potential pharmacological applications (İ. Yıldırım & F. Kandemirli, 2006).
Chemical Synthesis and Analysis
- Facile Synthetic Approaches : Studies have explored facile synthetic approaches to create pyrazole-4-carbonitrile derivatives, closely related to this compound. This research aids in developing efficient methods for synthesizing similar compounds (K. A. Ali et al., 2016).
Crystallography and Coordination Chemistry
- Coordination Complexes from Pyrazole-dicarboxylate Acid Derivatives : The study of coordination complexes derived from pyrazole-dicarboxylate acid derivatives, including this compound, has expanded understanding of the structural diversity and coordination chemistry of these compounds (S. Radi et al., 2015).
Molecular Synthesis and Biological Activity
- Synthesis and Biological Activity : Research has been conducted on the synthesis and biological activity of compounds related to this compound. This includes the investigation of their potential antiproliferative, analgesic, and anti-inflammatory properties, which are critical for the development of new therapeutic agents (Ju Liu et al., 2016), (P. D. Gokulan et al., 2012).
Chemokine Receptor Research
- CC Chemokine Receptor Antagonists : Studies have shown that derivatives of this compound can act as potent CCR1 antagonists. This has implications for the treatment of conditions like rheumatoid arthritis, demonstrating the compound's relevance in immunological research (B. Latli et al., 2018).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Similar compounds are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der waals forces .
Biochemical Pathways
It is known that many bioactive aromatic compounds containing the indole nucleus can affect a variety of biological pathways .
Pharmacokinetics
It is known that the suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, results in a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
It is known that many bioactive aromatic compounds containing the indole nucleus possess various biological activities .
Action Environment
It is known that the success of the suzuki–miyaura (sm) cross-coupling reaction, often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s interaction with proteins such as COX-2 (cyclooxygenase-2) suggests its potential as an anti-inflammatory agent . Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as reduced proliferation or increased apoptosis in certain cell types. Furthermore, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and shifts in metabolic fluxes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, inhibiting their activity and thereby altering biochemical pathways . For instance, its inhibition of COX-2 reduces the production of pro-inflammatory mediators. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, while in vivo studies have shown potential long-term effects on tissue function and health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it influences cellular metabolism and energy production.
properties
IUPAC Name |
2-(4-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPPJKYOHIYGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623623 | |
Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
288251-65-0 | |
Record name | 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.